![molecular formula C13H22N2O B3172508 N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine CAS No. 946728-68-3](/img/structure/B3172508.png)
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine
Overview
Description
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine is a useful research compound. Its molecular formula is C13H22N2O and its molecular weight is 222.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Growth Retardant Activity
The synthesis and application of N,N-diethylamines, including compounds similar to N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine, have been explored for their potential as plant growth retardants. Sharma et al. (1991) investigated the plant growth retardant activity of trialkylammonium iodides containing an aromatic ether moiety, highlighting their effects on seed growth in turnips (Sharma et al., 1991).
Polymerization Catalysts
Phenoxytriamine complexes, which include structures similar to this compound, have been utilized in the polymerization of lactide and ε-caprolactone. Westmoreland and Arnold (2006) synthesized and analyzed the structure of these complexes, demonstrating their effectiveness in catalyzing ring-opening polymerization under mild conditions (Westmoreland & Arnold, 2006).
Development of Radiopharmaceuticals
The compound's structural analogs have been studied for their potential in creating new radiopharmaceuticals. Silva et al. (2015) explored the development of new gallium(III) complexes with hexadentate chelators for biomedical applications, indicating potential uses in medical imaging and therapy (Silva et al., 2015).
Fluorescent Probes for Biological Studies
Aminophenol derivatives, which are structurally related to this compound, have been synthesized for use as fluorescent probes in biological studies. Frade et al. (2007) reported on the synthesis of long-wavelength functionalized probes for labeling amino acids, highlighting their potential in biochemical research (Frade et al., 2007).
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-10-11(3)6-7-12(13)14/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPAFKQMZHAJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


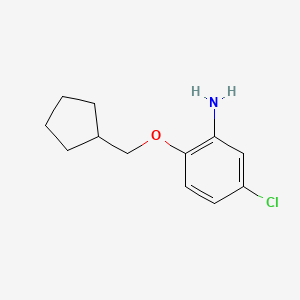
![5-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172431.png)
![2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline](/img/structure/B3172432.png)

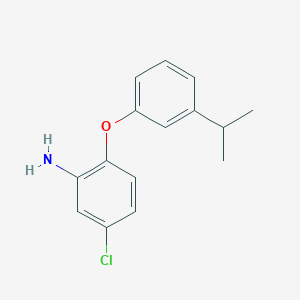


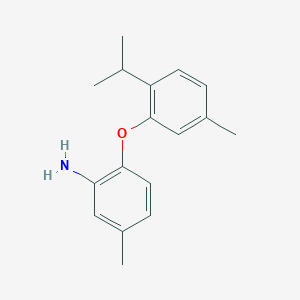

![5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172497.png)

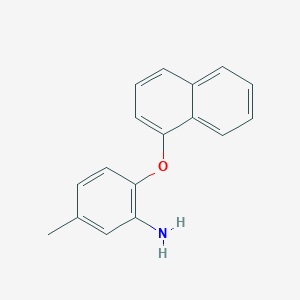
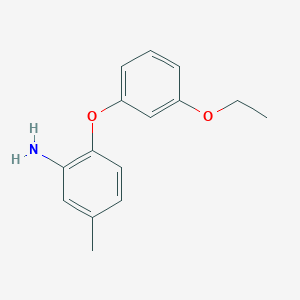
![N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172519.png)
